molecular formula C17H32N2O2 B2501337 tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate CAS No. 1286264-16-1

tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate

Cat. No.: B2501337
CAS No.: 1286264-16-1
M. Wt: 296.455
InChI Key: WTUFEALJAPPSMK-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate is a useful research compound. Its molecular formula is C17H32N2O2 and its molecular weight is 296.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for CCR2 antagonists (Campbell et al., 2009). This synthesis involves a key iodolactamization step, contributing to advancements in medicinal chemistry.

  • Intermediate in Nucleotide Analogs Synthesis : It serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, which is significant for nucleotide analog synthesis (Ober et al., 2004).

  • Stereoselective Synthesis of Amino Acid Derivatives : It is used in the efficient stereoselective synthesis of stereoisomers of 3, 4-diaminocyclohexane carboxamide, key intermediates in the synthesis of factor Xa inhibitors (Wang et al., 2017). This demonstrates its role in creating specialized molecules for pharmaceutical applications.

  • Synthesis of Biologically Active Compounds : The compound is used in synthesizing intermediates like tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, crucial for the synthesis of biologically active compounds such as omisertinib (Zhao et al., 2017).

Biomedical Research and Applications

  • Unnatural Amino Acid for NMR Studies : O-tert-Butyltyrosine, a derivative, is used as an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. It's incorporated into proteins using orthogonal aminoacyl-tRNA synthetase/tRNA systems (Chen et al., 2015).

  • Synthesis of Antiviral Drugs : In the synthesis of antiviral drugs like Abacavir Sulphate, this compound is used to create key intermediates. Specifically, it's involved in the synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL, an undesired isomer of a key starting material (Gangrade et al., 2014).

Properties

IUPAC Name

tert-butyl N-[4-(cyclopentylmethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-15-10-8-14(9-11-15)18-12-13-6-4-5-7-13/h13-15,18H,4-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUFEALJAPPSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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